

## Comparison of Urapidil and nitroglycerin in clinical studies

Author: BenchChem Technical Support Team. Date: December 2025



# Urapidil vs. Nitroglycerin: A Comparative Clinical Analysis

A comprehensive review of clinical data on the efficacy, safety, and mechanisms of action of Urapidil and Nitroglycerin in the management of hypertensive crises and acute heart failure.

This guide provides a detailed comparison of Urapidil and Nitroglycerin, two vasodilators frequently employed in critical care settings. By examining data from multiple clinical studies, this document aims to offer researchers, scientists, and drug development professionals a clear perspective on the relative performance and underlying biological pathways of these two important therapeutic agents.

### **Comparative Efficacy and Safety**

Clinical trials have demonstrated that while both Urapidil and Nitroglycerin are effective in lowering blood pressure, Urapidil may offer a superior profile in terms of blood pressure control and cardiac function preservation, particularly in elderly patients with hypertension and acute heart failure. A multicenter randomized controlled trial found that intravenous Urapidil resulted in a significantly lower mean systolic blood pressure compared to Nitroglycerin (110.1±6.5 mm Hg vs. 126.4±8.1 mm Hg) without inducing reflex tachycardia.[1][2] Furthermore, Urapidil was associated with improved cardiac function, as indicated by lower N-terminal pro-B-type natriuretic peptide (NT-proBNP) levels and improved left ventricular ejection fraction (LVEF).[1]



[2][3] Patients treated with Urapidil also experienced fewer adverse events, specifically headache and tachycardia.[1][2]

Another study focusing on elderly patients with acute heart failure reported that Urapidil significantly increased ejection fraction and decreased left ventricular end-diastolic and end-systolic volumes compared to Nitroglycerin.[4] A meta-analysis of seven randomized controlled trials further supports the clinical safety of Urapidil over Nitroglycerin in hypertensive patients with acute heart failure, showing superiority in improving LVEF, systolic blood pressure, and other cardiac indices.[5][6][7] However, this meta-analysis also noted that creatinine levels were worse in the Urapidil group.[5][6][7]

In the context of acute cardiogenic pulmonary edema with hypertension, Urapidil achieved blood pressure targets more rapidly than Nitroglycerin.[8] However, this was associated with a higher frequency of invasive mechanical ventilation and intensive care admissions in the Urapidil group.[8] Conversely, the need for rescue therapy was more common with Nitroglycerin.[8]

The following tables summarize the key quantitative data from various clinical studies comparing Urapidil and Nitroglycerin.

### Table 1: Hemodynamic and Cardiac Function Parameters



| Parameter                                | Urapidil<br>Group        | Nitroglyceri<br>n Group  | P-value  | Study<br>Population                                        | Citation  |
|------------------------------------------|--------------------------|--------------------------|----------|------------------------------------------------------------|-----------|
| Systolic<br>Blood<br>Pressure<br>(mmHg)  |                          |                          |          |                                                            |           |
| Mean SBP                                 | 110.1 ± 6.5              | 126.4 ± 8.1              | p=0.022  | Elderly patients with hypertension and acute heart failure | [1][2][3] |
| Change in<br>SBP (Δ2d)                   | 30.69 ± 26.91            | 23.82 ± 23.48            | p=0.034  | Elderly patients with acute heart failure                  | [4]       |
| SBP on admission                         | 155 ± 30                 | 179 ± 33                 | p=0.0002 | Hypertensive patients with pulmonary edema                 | [9]       |
| Diastolic<br>Blood<br>Pressure<br>(mmHg) |                          |                          |          |                                                            |           |
| DBP on admission                         | 82 ± 17                  | 93 ± 19                  | p=0.001  | Hypertensive patients with pulmonary edema                 | [9]       |
| Heart Rate<br>(beats/min)                | No significant<br>change | No significant<br>change | p>0.05   | Elderly<br>patients with<br>acute heart<br>failure         | [4]       |
| Left<br>Ventricular                      | 62.2 ± 3.4               | 51.0 ± 2.4               | p=0.032  | Elderly patients with                                      | [1][2][3] |



| Ejection<br>Fraction (%)          |                               |                                     |         | hypertension<br>and acute<br>heart failure                                       |           |
|-----------------------------------|-------------------------------|-------------------------------------|---------|----------------------------------------------------------------------------------|-----------|
| Ejection<br>Fraction (7th<br>day) | 56.74 ± 11.48                 | 52.51 ± 12.56                       | p=0.035 | Elderly<br>patients with<br>acute heart<br>failure                               | [4]       |
| NT-proBNP<br>(ng/mL)              | 3311.4 ± 546.1                | 4879.1 ±<br>325.7                   | p=0.027 | Elderly patients with hypertension and acute heart failure                       | [1][2][3] |
| NT-proBNP<br>(7d)                 | Lower in<br>Urapidil<br>group | Higher in<br>Nitroglycerin<br>group | p<0.01  | Elderly patients with acute heart failure, hypertension, and atrial fibrillation | [10]      |

**Table 2: Adverse Events and Other Clinical Outcomes** 



| Outcome                               | Urapidil<br>Group | Nitroglyceri<br>n Group | P-value | Study<br>Population                                          | Citation |
|---------------------------------------|-------------------|-------------------------|---------|--------------------------------------------------------------|----------|
| Adverse<br>Events                     |                   |                         |         |                                                              |          |
| Headache                              | Fewer events      | More events             | p=0.025 | Elderly patients with hypertension and acute heart failure   | [1][2]   |
| Tachycardia                           | Fewer events      | More events             | p=0.004 | Elderly patients with hypertension and acute heart failure   | [1][2]   |
| Lipid Profile                         |                   |                         |         |                                                              |          |
| Cholesterol<br>(Δ2d)                  | -0.30 ± 0.96      | 0.023 ± 0.75            | p=0.016 | Elderly patients with acute heart failure                    | [4]      |
| LDL (Δ2d)                             | -0.26 ± 0.74      | -0.027 ± 0.64           | p=0.031 | Elderly patients with acute heart failure                    | [4]      |
| Other<br>Outcomes                     |                   |                         |         |                                                              |          |
| Invasive<br>Mechanical<br>Ventilation | 13.6%             | 6.3%                    | p=0.038 | Patients with hypertensive acute cardiogenic pulmonary edema | [8]      |



| Intensive<br>Care<br>Admissions | 55.2% | 38.7% | p=0.010 | Patients with hypertensive acute cardiogenic pulmonary edema     |
|---------------------------------|-------|-------|---------|------------------------------------------------------------------|
| Rescue<br>Therapy<br>Required   | 16.9% | 28.2% | p=0.020 | Patients with hypertensive acute cardiogenic pulmonary edema [8] |

#### **Experimental Protocols**

The clinical studies cited employed rigorous methodologies to compare the effects of Urapidil and Nitroglycerin. Below are synthesized protocols from key randomized controlled trials.

## Protocol 1: Treatment of Elderly Patients with Hypertension and Acute Heart Failure[1][2]

- Study Design: A multicenter, randomized, controlled trial.
- Patient Population: Patients over 60 years of age with a diagnosis of hypertension and acute heart failure.
- Randomization: Patients were randomly assigned to receive either intravenous Urapidil (n=89) or intravenous Nitroglycerin (n=91).
- Dosing Regimen:
  - Urapidil Group: Intravenous administration for 7 days. Specific dosing was not detailed in the abstract.
  - Nitroglycerin Group: Intravenous administration for 7 days. Specific dosing was not detailed in the abstract.



- Outcome Measures:
  - Primary: Mean systolic blood pressure.
  - Secondary: Heart rate, N-terminal pro-B-type natriuretic peptide (NT-proBNP) levels, left ventricular ejection fraction (LVEF), incidence of adverse events (headache, tachycardia), one-month rehospitalization, and all-cause mortality.
- Data Collection: Hemodynamic parameters, cardiac function markers, and safety outcomes were compared between the two groups.

### Protocol 2: Treatment of Elderly Patients with Acute Heart Failure[4]

- Study Design: A randomized study conducted across 10 clinical centers.
- Patient Population: 222 elderly patients (age ≥60 years) with acute heart failure.
- Randomization: Patients were randomly assigned to receive either Urapidil (n=107) or Nitroglycerin (n=115).
- Dosing Regimen:
  - Urapidil Group: Continuous intravenous administration via micro-pump for 48 hours.
  - Nitroglycerin Group: Continuous intravenous administration via micro-pump for 48 hours.
- Outcome Measures:
  - Primary: Ejection fraction (EF%), left ventricular end-diastolic volume (EDV), and endsystolic volume (ESV).
  - Secondary: NT-proBNP levels, lipid profile (cholesterol, LDL), blood glucose, and creatinine levels.
- Data Collection: Measurements were taken at baseline and at 2 and 7 days after treatment initiation.



## Protocol 3: Treatment of Hypertensive Crisis with Pulmonary Edema[10]

- Study Design: An open, randomized, prospective clinical study in an out-of-hospital and emergency department setting.
- Patient Population: 112 patients with hypertensive crises (systolic blood pressure > 200 mmHg and/or diastolic blood pressure > 100 mmHg) and pulmonary edema.
- Randomization: Patients were randomized to receive either Urapidil or Nitroglycerin.
- Dosing Regimen:
  - Urapidil Group: Initial intravenous dose of 12.5 mg, with repetitive administration every 15 minutes up to a cumulative dose of 50 mg. Continued with an infusion of 5-50 mg/h if blood pressure remained high on admission.
  - Nitroglycerin Group: Initial sublingual dose of 0.8 mg, with repetitive administration of 0.8 mg every 10 minutes up to a cumulative dose of 3.2 mg. Continued with an infusion of 0.3-3 mg/h if blood pressure remained high on admission.
- Outcome Measures: Blood pressure, serum lactate, PO2, pH value, and base excess.
- Data Collection: Measurements were taken on admission and 6 hours later.

### **Signaling Pathways**

The distinct mechanisms of action of Urapidil and Nitroglycerin underlie their different clinical profiles.

#### **Urapidil Signaling Pathway**

Urapidil exhibits a dual mechanism of action.[11] It acts as a selective antagonist of peripheral postsynaptic  $\alpha 1$ -adrenergic receptors, leading to vasodilation and a reduction in peripheral resistance.[11][12][13][14] Concurrently, it stimulates central 5-HT1A serotonin receptors, which contributes to a decrease in sympathetic outflow from the vasomotor center without triggering reflex tachycardia.[7][11][14]





Click to download full resolution via product page

Caption: Urapidil's dual mechanism of action.

#### **Nitroglycerin Signaling Pathway**

Nitroglycerin acts as a pro-drug that is converted to nitric oxide (NO).[15][16] NO then activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells.[15][16][17][18] This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[18][19] Increased levels of cGMP lead to the activation of protein kinase G (PKG), which ultimately results in the dephosphorylation of myosin light chains and smooth muscle relaxation, causing vasodilation.[17]



Click to download full resolution via product page

Caption: Nitroglycerin's NO-cGMP mediated signaling.

#### Conclusion



The available clinical evidence suggests that Urapidil may offer advantages over Nitroglycerin in the management of hypertensive emergencies and acute heart failure, particularly in elderly populations. These advantages include more effective blood pressure reduction without reflex tachycardia, improved cardiac function, and a better side-effect profile. However, the potential for increased need for intensive interventions in specific scenarios like acute cardiogenic pulmonary edema warrants careful patient selection and monitoring. The distinct mechanisms of action of these two drugs, with Urapidil's dual central and peripheral effects compared to Nitroglycerin's NO-mediated vasodilation, provide a pharmacological basis for these observed clinical differences. Further large-scale, high-quality randomized controlled trials are needed to solidify these findings and provide more definitive guidance for clinical practice.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Efficacy and Safety of Intravenous Urapidil for Older Hypertensive Patients with Acute Heart Failure: A Multicenter Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. e-century.us [e-century.us]
- 5. Urapidil, compared to nitroglycerin, has better clinical safety in the treatment of hypertensive patients with acute heart failure: a meta-analysis PMC [pmc.ncbi.nlm.nih.gov]
- 6. Urapidil, compared to nitroglycerin, has better clinical safety in the treatment of hypertensive patients with acute heart failure: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Comparative efficacy and safety of urapidil and nitroglycerin for blood pressure control in acute cardiogenic pulmonary edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The nitura study--effect of nitroglycerin or urapidil on hemodynamic, metabolic and respiratory parameters in hypertensive patients with pulmonary edema PubMed



[pubmed.ncbi.nlm.nih.gov]

- 10. e-century.us [e-century.us]
- 11. What is the mechanism of Urapidil? [synapse.patsnap.com]
- 12. An In-depth Analysis of urapidil's R&D Progress and Mechanism of Action on Drug Target [synapse.patsnap.com]
- 13. On the mechanism of the hypotensive action of urapidil PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Urapidil. A reappraisal of its use in the management of hypertension PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. Contemporary approaches to modulating the nitric oxide-cGMP pathway in cardiovascular disease PMC [pmc.ncbi.nlm.nih.gov]
- 17. ahajournals.org [ahajournals.org]
- 18. ahajournals.org [ahajournals.org]
- 19. Nitroglycerin enhances cGMP expression in specific neuronal and cerebrovascular structures of the rat brain PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparison of Urapidil and nitroglycerin in clinical studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15615910#comparison-of-urapidil-and-nitroglycerin-in-clinical-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com